molecular formula C19H16ClN3O4 B2817557 (E)-3-(2-chlorophenyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 1001753-95-2

(E)-3-(2-chlorophenyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2817557
CAS RN: 1001753-95-2
M. Wt: 385.8
InChI Key: HCQVGBUROOLFCV-JXMROGBWSA-N
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Description

The compound is likely an organic molecule, given its composition. It appears to contain a 2-chlorophenyl group, a 2,4-dimethoxyphenyl group, and a 1,3,4-oxadiazol-2-yl group, all connected by an acrylamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 1,3,4-oxadiazol-2-yl group would likely contribute to the compound’s polarity, while the phenyl groups could participate in aromatic stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The acrylamide moiety could potentially undergo polymerization or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis and Structural Applications

The structural motif of 1,3,4-oxadiazole, akin to the compound , is utilized as a core structure in the synthesis of diverse heterocyclic compounds. For example, thiosemicarbazide derivatives have been used as a building block for the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, and other ring systems, highlighting the synthetic utility of this class in generating bioactive molecules with antimicrobial properties (Elmagd et al., 2017).

Biological Activities

Several studies focus on the biological activities of 1,3,4-oxadiazole derivatives, offering insights into their potential applications:

  • Antimicrobial and Antitubercular Effects : Compounds featuring the 1,3,4-oxadiazole ring have been assessed for their antimicrobial activity, with some derivatives showing significant efficacy against bacterial and fungal pathogens, including Mycobacterium tuberculosis (Nayak et al., 2016). This suggests potential uses in developing new antimicrobial agents.

  • Antioxidant Properties : The antioxidant activity of 1,3,4-oxadiazole derivatives has been explored, with certain compounds demonstrating significant free-radical scavenging ability, indicating their potential as antioxidant agents (Shakir et al., 2014).

  • Anticancer Activities : The anticancer properties of 1,3,4-oxadiazole derivatives have been evaluated against various cancer cell lines, revealing that some derivatives exhibit moderate to excellent anticancer activity, suggesting their potential in cancer therapy (Ravinaik et al., 2021).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under various conditions, and investigating its biological activity .

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-25-13-8-9-14(16(11-13)26-2)18-22-23-19(27-18)21-17(24)10-7-12-5-3-4-6-15(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQVGBUROOLFCV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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